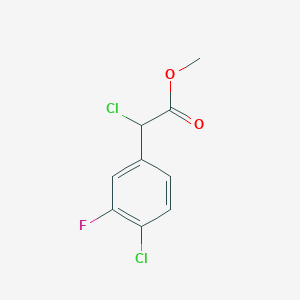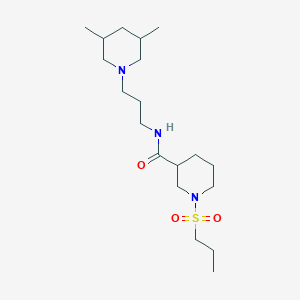
Methyl 2-chloro-2-(4-chloro-3-fluorophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chloro-2-(4-chloro-3-fluorophenyl)acetate is a chemical compound that is widely used in scientific research. It is a member of the class of compounds known as chloroacetates and is commonly referred to as MCFMA. This compound has been the subject of numerous studies due to its unique properties and potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of MCFMA is not fully understood. However, it is believed to exert its biological effects by inhibiting certain enzymes and signaling pathways in the body. For example, MCFMA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory properties, MCFMA has been found to exhibit a wide range of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as to induce apoptosis (programmed cell death) in certain types of cancer cells. MCFMA has also been found to have antiviral activity against several strains of influenza virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MCFMA is its versatility in various laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified, making it a useful building block for the synthesis of novel compounds. However, one limitation of MCFMA is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are many potential future directions for research on MCFMA. One area of interest is the development of novel pharmaceutical compounds based on the structure of MCFMA. Another potential application is the use of MCFMA as a tool for studying the mechanisms of inflammation and cancer development. Additionally, further research is needed to fully understand the potential toxic effects of MCFMA and to develop strategies for minimizing its toxicity in laboratory experiments.
Méthodes De Synthèse
The synthesis of MCFMA involves the reaction of 4-chloro-3-fluoroaniline with methyl chloroacetate in the presence of a catalyst such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or tetrahydrofuran and is typically carried out under reflux conditions for several hours. The resulting product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
MCFMA has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. MCFMA has also been investigated for its potential use as a building block in the synthesis of novel pharmaceutical compounds.
Propriétés
IUPAC Name |
methyl 2-chloro-2-(4-chloro-3-fluorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2FO2/c1-14-9(13)8(11)5-2-3-6(10)7(12)4-5/h2-4,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBRZTZDFFKBSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=C(C=C1)Cl)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(3-Chloro-2-methylphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-Aminobenzo[d]oxazole-6-carbonitrile](/img/structure/B2911985.png)
![4-methyl-1-(4-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone](/img/structure/B2911986.png)


![1'-(Mesitylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2911990.png)


![N-(2-ethoxyphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2911996.png)
